molecular formula C7H8BrNO2 B8014762 2-[(6-Bromo-3-pyridinyl)oxy]ethanol

2-[(6-Bromo-3-pyridinyl)oxy]ethanol

Cat. No.: B8014762
M. Wt: 218.05 g/mol
InChI Key: WNSJUFSJUZSGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Bromo-3-pyridinyl)oxy]ethanol is a brominated pyridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. While specific bioactivity data for this compound is not widely published in the available literature, its core structure features a pyridine ring—a nitrogen-containing heterocycle known for its broad utility in developing pharmaceuticals and agrochemicals . The bromine atom at the 6-position of the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to introduce complex substituents and create diverse compound libraries for screening . The ethanoloxy side chain provides a handle for further functionalization, enabling its incorporation into larger molecular frameworks or modulation of the compound's physicochemical properties. This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-7-2-1-6(5-9-7)11-4-3-10/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSJUFSJUZSGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromo-3-pyridinyl)oxy]ethanol typically involves the reaction of 6-bromo-3-pyridinol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-[(6-Bromo-3-pyridinyl)oxy]ethanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is usually achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromo-3-pyridinyl)oxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic or neutral conditions.

Major Products

    Oxidation: 6-Bromo-3-pyridinecarboxaldehyde or 6-bromo-3-pyridinecarboxylic acid.

    Reduction: 2-[(3-Pyridinyl)oxy]ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-[(6-Bromo-3-pyridinyl)oxy]ethanol is utilized as an intermediate in the synthesis of more complex organic molecules. Its brominated pyridine moiety allows for various substitution reactions, making it a valuable building block for the development of new compounds.

Biology

The compound has been investigated for its potential biological activities, particularly as a ligand in biochemical assays. Studies suggest that its structure may enable interactions with specific enzymes and receptors, which could lead to inhibitory effects on certain biological pathways .

Case Study: Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties by forming reactive intermediates that can bind to DNA, leading to cell death. For example, derivatives of 6-bromo-3-pyridinyl compounds have shown effectiveness against various pathogens, including bacteria and protozoa.

Medicine

In medicinal chemistry, 2-[(6-Bromo-3-pyridinyl)oxy]ethanol is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The compound's ability to penetrate cell membranes due to its dimethylated ethanamine group enhances its bioavailability, making it a candidate for drug development .

Case Study: Drug Development
A study focusing on the synthesis of ether-linked analogs demonstrated that modifications to the pyridine ring can significantly enhance the efficacy of compounds against infections like tuberculosis. Compounds derived from similar structures exhibited improved potency in mouse models compared to their parent drugs .

Mechanism of Action

The mechanism of action of 2-[(6-Bromo-3-pyridinyl)oxy]ethanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Similarity Scores

The compound shares structural motifs with several bromopyridine derivatives, differing primarily in substituent type, position, and functional groups. Key comparisons include:

Compound Name Substituents/Modifications Similarity Score Key Structural Differences
2-(6-Bromopyridin-2-yl)ethanol Ethanol group at 2-position of pyridine 0.80 Position of ethanol group (2 vs. 3)
(6-Bromo-2-methoxypyridin-3-yl)methanol Methanol and methoxy groups at 3- and 2-positions 0.76 Methoxy vs. ethoxyethanol; primary alcohol
3-(6-Bromopyridin-3-yl)propan-1-ol Propanol chain at 3-position 0.79 Longer alkyl chain vs. ethoxyethanol
2-(3-Bromo-6-morpholin-4-yl-4-CF3-pyridin-2-ylamino)-ethanol Morpholine, CF3, and amino groups N/A Additional morpholine and trifluoromethyl groups

Key Observations :

  • The position of substituents (e.g., 2- vs. 3-pyridinyl) significantly impacts electronic properties and steric hindrance .
  • Functional groups like methoxy (electron-donating) versus bromine (electron-withdrawing) alter reactivity in nucleophilic aromatic substitution .

Physicochemical and Reactivity Profiles

Property 2-[(6-Bromo-3-pyridinyl)oxy]ethanol 2-(6-Bromopyridin-2-yl)ethanol (6-Bromo-2-methoxypyridin-3-yl)methanol
Molecular Formula C7H8BrNO2 C7H8BrNO C7H8BrNO2
Boiling Point Not reported Not reported Not reported
Solubility Moderate (polar solvents) High (due to primary alcohol) Moderate (methoxy reduces polarity)
Key Reactivity SNAr, ether cleavage Esterification, oxidation Etherification, halogenation

Reactivity Notes:

  • The target compound’s ethoxyethanol group may undergo ether cleavage under acidic conditions, whereas methanol derivatives (e.g., ) are more prone to oxidation .
  • The bromine atom facilitates Suzuki-Miyaura cross-coupling, a feature shared with 2-(6-Bromopyridin-2-yl)ethanol .

Biological Activity

2-[(6-Bromo-3-pyridinyl)oxy]ethanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its potential applications.

  • Molecular Formula : C8_{8}H8_{8}BrN\O
  • Molecular Weight : 218.06 g/mol
  • Density : 1.7 g/cm³
  • Boiling Point : 314.3 °C
  • Melting Point : 48-51 °C

Synthesis

The synthesis of 2-[(6-bromo-3-pyridinyl)oxy]ethanol can be achieved through various methods, including the Mitsunobu reaction and other coupling techniques. The bromine substituent on the pyridine ring enhances the compound's electrophilic characteristics, which can be exploited in further chemical modifications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-[(6-bromo-3-pyridinyl)oxy]ethanol exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown strong antibacterial activity against Gram-positive bacteria, with some compounds demonstrating effectiveness comparable to established antibiotics like linezolid .

CompoundActivityTarget BacteriaReference
21bStrongStaphylococcus aureus
21dSignificantStreptococcus pneumoniae
21fModerateEnterococcus faecalis

The proposed mechanism for the antibacterial action of pyridine derivatives includes:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of biofilm formation, which is crucial for bacterial survival and resistance .

Anti-inflammatory Activity

Pyridine derivatives have also been studied for their anti-inflammatory properties. Certain compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, IC50_{50} values for COX inhibition have been reported in the low micromolar range, indicating potent activity .

Study on Antibacterial Efficacy

A study focusing on a series of pyridine derivatives demonstrated that compound 21d exhibited a concentration-dependent inhibition of biofilm formation in Streptococcus pneumoniae, with a minimum biofilm inhibitory concentration (MBIC) significantly lower than its minimum inhibitory concentration (MIC) . This suggests that while it may not directly kill bacteria at lower concentrations, it effectively prevents their aggregation and persistence.

Structure-Activity Relationship (SAR)

The introduction of various substituents on the pyridine ring has been shown to influence biological activity significantly. For instance:

  • The presence of electron-withdrawing groups like bromine enhances the compound's ability to interact with bacterial targets.
  • Fluorinated derivatives generally exhibit improved bioactivity due to increased lipophilicity and better membrane penetration .

Q & A

Basic: What are the recommended synthetic routes for 2-[(6-Bromo-3-pyridinyl)oxy]ethanol, and how are key intermediates characterized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or etherification. For example:

  • Step 1: React 6-bromo-3-hydroxypyridine with a halogenated ethanol derivative (e.g., 2-chloroethanol) under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the ether linkage .
  • Step 2: Purify intermediates via recrystallization (ethanol or ethyl acetate/hexane mixtures) and confirm structure using melting point analysis (e.g., mp 157–160°C for related bromopyridines ) and ¹H/¹³C NMR (e.g., pyridine proton signals at δ 7.5–8.5 ppm and ethyleneoxy protons at δ 3.6–4.2 ppm ).

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity .
  • Catalysis: Additives like L-proline (0.2 equiv.) in DMF improve reaction efficiency by stabilizing intermediates .
  • Temperature Control: Heating at 60–80°C for 12–24 hours balances reactivity and side-product formation .
  • Monitoring: Use TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC to track reaction progress.

Basic: What analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

  • Chromatography: HPLC with a C18 column (acetonitrile/water gradient) detects impurities <1% .
  • Spectroscopy:
    • FT-IR for hydroxyl (ν ~3400 cm⁻¹) and ether (ν ~1100 cm⁻¹) groups .
    • High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]⁺ calculated for C₇H₈BrNO₂: 232.97 g/mol ).
  • Elemental Analysis: Verify Br content (theoretical ~34.3%) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Variable Temperature (VT) NMR: Probe dynamic effects (e.g., hindered rotation of the pyridinyloxy group) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC): Assign coupling patterns (e.g., ethyleneoxy protons coupling with adjacent CH₂ groups) .
  • Computational Validation: Compare experimental ¹³C shifts with DFT-calculated values (software: Gaussian or ORCA) .

Basic: What are the stability considerations for storing 2-[(6-Bromo-3-pyridinyl)oxy]ethanol?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the bromopyridine moiety .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the ether bond .
  • Long-Term Stability: Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced: What mechanistic insights explain byproduct formation during synthesis, and how can they be mitigated?

Methodological Answer:

  • Common Byproducts:
    • Debromination: Caused by excessive base (e.g., NaH); mitigate by reducing base equivalents .
    • Dimerization: Occurs via radical intermediates; suppress by degassing solvents with argon .
  • Kinetic Studies: Use in situ IR or ReactIR to identify rate-limiting steps (e.g., ether bond formation vs. bromide elimination) .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal for reactivity?

Methodological Answer:

  • Solubility Testing: Shake 10 mg in 1 mL solvent (e.g., ethanol, DMSO, dichloromethane) at 25°C.
  • Optimal Solvents:
    • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity in substitution reactions .
    • Ethanol/water mixtures: Ideal for recrystallization (solubility ~15 mg/mL at 25°C) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding affinity of derivatives to target enzymes (e.g., kinases) .
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity .
  • Synthetic Feasibility: Screen routes using tools like Pistachio/BKMS_METABOLIC databases for pathway validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.